N-[(2-chloro-6-nitrophenyl)methyl]cyclopropanamine
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Overview
Description
Preparation Methods
The synthesis of N-[(2-chloro-6-nitrophenyl)methyl]cyclopropanamine typically involves the reaction of 2-chloro-6-nitrobenzyl chloride with cyclopropanamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
N-[(2-chloro-6-nitrophenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amine derivatives.
Scientific Research Applications
N-[(2-chloro-6-nitrophenyl)methyl]cyclopropanamine has several applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in biological studies to investigate its effects on various biological pathways and processes.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2-chloro-6-nitrophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[(2-chloro-6-nitrophenyl)methyl]cyclopropanamine can be compared with other similar compounds, such as:
2-chloro-6-nitrophenol: This compound shares a similar nitro and chloro substitution pattern but lacks the cyclopropanamine moiety.
2-chloro-6-nitrobenzyl chloride: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Cyclopropanamine derivatives: Other derivatives of cyclopropanamine with different substituents can be compared to highlight the unique properties of this compound.
Properties
IUPAC Name |
N-[(2-chloro-6-nitrophenyl)methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-2-1-3-10(13(14)15)8(9)6-12-7-4-5-7/h1-3,7,12H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRJNRKBTXLLCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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